1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Description
Properties
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-11(14)13-6-5-8-9(12)3-2-4-10(8)13/h2-4H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCLCOBRGYLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 206.24 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain indole derivatives showed potent activity against MDA-MB-468 triple-negative breast cancer cells, with some analogs outperforming established drugs like gefitinib in inhibiting cell proliferation and inducing apoptosis through mechanisms involving the inhibition of the Akt signaling pathway .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective properties. The presence of amino and methoxy groups in the structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Study on Anticancer Activity
A notable study focused on the synthesis and biological evaluation of indole-modified compounds, revealing that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, demonstrating that these compounds could serve as promising leads for new anticancer therapies .
Neuroprotective Research
Another investigation explored the neuroprotective effects of indole derivatives in an in vitro model of oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability in neuronal cultures exposed to harmful agents. This suggests a potential application in neuroprotection, although further studies are needed to elucidate the underlying mechanisms .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C11H14N2O2 | 206.24 g/mol | Anticancer, Neuroprotective |
| Indole Derivative A | C12H15N3O | 217.27 g/mol | Anticancer (MDA-MB-468) |
| Indole Derivative B | C10H13N3O2 | 205.23 g/mol | Neuroprotective |
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one have shown promise in the development of new pharmaceuticals. The indole scaffold is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various indole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the indole structure could enhance anti-cancer activity, suggesting that this compound may exhibit similar properties due to its structural characteristics .
Neuropharmacology
Indole derivatives have been investigated for their effects on the central nervous system (CNS). The presence of amino groups in the structure of this compound suggests potential interactions with neurotransmitter systems.
Case Study: Serotonergic Activity
Research has shown that certain indole compounds can act as serotonin receptor modulators. A study focusing on the pharmacological profile of related compounds indicated that they could influence serotonin pathways, which are crucial in mood regulation and anxiety disorders . This positions this compound as a candidate for further exploration in treating CNS disorders.
Antimicrobial Properties
The antimicrobial potential of indole derivatives has been a subject of interest due to their ability to disrupt bacterial cell membranes and inhibit growth.
Case Study: Antibacterial Activity
A recent investigation into various indole-based compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could enhance efficacy . Given its structure, this compound may exhibit similar antimicrobial properties.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-(5-Amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
- Key Difference: Amino group at position 5 instead of 4.
- Implications: Positional isomerism can alter receptor binding and metabolic stability.
2-Methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS 1461713-78-9)
- Key Difference: Nitro group replaces the amino group at position 4.
- Molecular formula: C₁₁H₁₂N₂O₄ (MW: 252.23 g/mol) .
Modifications in the Ketone Side Chain
1-(6-Amino-2,3-dihydro-1H-indol-1-yl)propan-1-one
- Key Difference: Propanone replaces methoxyethanone; amino group at position 6.
1-(5-{4-[(4-Ethylpiperazino)carbonyl]phenyl}-2,3-dihydro-1H-indol-1-yl)-1-ethanone
Functional Group Replacements
1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3)
- Key Difference: Sulfonyl group replaces methoxyethanone.
- Implications : The sulfonyl group (electron-withdrawing) enhances polarity and metabolic stability. Molecular formula: C₂₀H₁₉N₂O₃S (MW: 367.44 g/mol) .
2-Hydroxy-1-(1H-indol-3-yl)-2-methoxyethan-1-one
- Key Difference: Hydroxy group adjacent to methoxyethanone.
Structural and Electronic Effects
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Look for C-O stretching bands near 1250–1050 cm⁻¹ .
- ¹H NMR : The methoxy proton signal appears as a singlet at δ 3.2–3.5 ppm, integrated for 3H.
- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ matches the theoretical mass (C₁₁H₁₄N₂O₂: calculated 206.1056) .
Advanced: How to resolve hygroscopicity issues during storage?
Methodological Answer :
Hygroscopicity can alter compound stability and bioactivity. Solutions include:
- Lyophilization : Freeze-dry the compound and store in argon-filled vials at -20°C .
- Co-crystallization : Form stable co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to reduce water absorption .
- Analytical Monitoring : Use TGA to assess moisture content and DVS (dynamic vapor sorption) to study hygroscopicity profiles .
Advanced: How to evaluate metabolic stability in physiological buffers?
Q. Methodological Answer :
- Protocol : Incubate the compound (10 µM) in human liver microsomes (HLM) with NADPH at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, 60 minutes and analyze via LC-MS/MS .
- Data Analysis : Calculate half-life (t₁/₂) using the formula , where is the degradation rate constant.
Basic: How to ensure enantiomeric purity in chiral analogs?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm optical activity .
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to control stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
